![molecular formula C6H4BrClZn B6303179 2-Chlorophenylzinc bromide, 0.50 M in THF CAS No. 1256782-32-7](/img/structure/B6303179.png)
2-Chlorophenylzinc bromide, 0.50 M in THF
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Overview
Description
2-Chlorophenylzinc bromide, 0.50 M in THF is a reagent commonly used in organic synthesis. It is a versatile reagent that can be used as a catalyst, a reducing agent, and a nucleophile in a wide range of organic reactions. The reagent is a white solid with a molecular weight of 273.44 g/mol. It is soluble in THF and insoluble in water. The reagent is used in a variety of laboratory experiments, from organic synthesis to biochemistry.
Mechanism of Action
2-Chlorophenylzinc bromide, 0.50 M in THF is a nucleophilic reagent that reacts with electrophiles. The reagent is a Lewis acid and forms a complex with the electrophile. The complex then undergoes a nucleophilic substitution reaction, forming a new bond between the nucleophile and the electrophile.
Biochemical and Physiological Effects
2-Chlorophenylzinc bromide, 0.50 M in THF has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation. Inhalation of the reagent can cause respiratory irritation and difficulty breathing.
Advantages and Limitations for Lab Experiments
2-Chlorophenylzinc bromide, 0.50 M in THF has several advantages for laboratory experiments. It is a versatile reagent that can be used in a wide range of organic reactions. It is also relatively inexpensive and easy to obtain. However, the reagent is toxic and can cause skin and eye irritation, so it must be handled with care.
Future Directions
Future research on 2-Chlorophenylzinc bromide, 0.50 M in THF should focus on its toxicity and potential health effects. Studies should be conducted to determine the long-term effects of exposure to the reagent. In addition, research should be conducted to identify new applications for the reagent and to develop new methods for synthesizing it. Finally, research should be conducted to develop safer and more efficient methods for handling the reagent in the laboratory.
Synthesis Methods
2-Chlorophenylzinc bromide, 0.50 M in THF is synthesized by a reaction of bromine with zinc chloride in the presence of a base. The reaction is exothermic and proceeds in two steps. In the first step, zinc chloride reacts with bromine to form zinc bromide and hydrochloric acid. In the second step, the zinc bromide reacts with an alkyl halide to form 2-chlorophenylzinc bromide, 0.50 M in THF.
Scientific Research Applications
2-Chlorophenylzinc bromide, 0.50 M in THF is a versatile reagent that is widely used in organic synthesis. It is commonly used as a catalyst in the synthesis of organic compounds, such as amides, esters, and ethers. It is also used as a reducing agent in the synthesis of nitro compounds. In addition, it is used as a nucleophile in the synthesis of aryl halides.
properties
IUPAC Name |
bromozinc(1+);chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWDPCCTNVIWLC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylzinc bromide |
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